molecular formula C8H14O3S B1399768 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester CAS No. 1151713-51-7

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

Cat. No. B1399768
M. Wt: 190.26 g/mol
InChI Key: HBIAHXSWNHKUNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester could potentially involve the Malonic Ester and Acetoacetic Ester Synthesis . In this process, a di-ester of malonic acid is deprotonated with a weak base, and then undergoes C–C bond formation at the alpha position with an alkyl halide (enolate alkylation). Treatment with aqueous acid results in hydrolysis of the ester. Upon heating, decarboxylation spontaneously occurs to give a chain-extended carboxylic acid .


Molecular Structure Analysis

The molecular formula of 2-Acetylsulfanyl-2-methylpropionic acid ethyl ester is C8H14O3S . Its average mass is 190.260 Da and its monoisotopic mass is 190.066360 Da .

Scientific Research Applications

Alkaline Hydrolysis Studies

Research by Schmeer, Riembauer, and Barthel (1990) explored the alkaline hydrolysis of ethyl esters, including 2-methylpropionic acid ethyl ester. They focused on how polar substituents like bromo, cyano, and nitro groups influence the hydrolysis rate, providing insights into two-particle interactions in solutions (Schmeer, Riembauer, & Barthel, 1990).

Bromo-formyloxylation of Esters

Ueno et al. (1974) investigated the reaction of α, β-unsaturated esters with N, N-dibromobenzenesulfonamide and formic acid, leading to bromo-formyloxyesters. This study is relevant to understanding the chemical reactivity of compounds related to 2-methylpropionic acid ethyl ester (Ueno, Yamasaki, Terauchi, & Takemura, 1974).

Synthesis Involving Ethylene and Propylene Oxides

McRae, Charlesworth, Archibald, and Alexander (1943) described the synthesis of various compounds, including 2-oxotetrahydrofuran-3-propionic acid, through the condensation of ethylene oxide with ethyl malonate. This synthesis process is relevant for understanding the chemical pathways and potential applications of similar esters (McRae, Charlesworth, Archibald, & Alexander, 1943).

Transesterification Research

Coutts and Midha (1969) studied transesterification reactions, including the conversion of methyl methacrylate to ethyl 3-bromo-2-methylpropionate. Such studies provide valuable insights into the transesterification processes of related esters (Coutts & Midha, 1969).

Labelled Compound Synthesis

Tolman, Cabak, and Beneš (1974) prepared ethyl esters of various cyanoacetic acids labeled with 14C by reacting halogenated esters with potassium cyanide-14C. This research is important for understanding the labeling techniques in the synthesis of chemically related compounds (Tolman, Cabak, & Beneš, 1974).

Studies on Enantiomerically Pure Acids

Hof and Kellogg (1995) synthesized enantiomerically pure 2-sulfanylpropanoic acids (‘thiolactic acid’) from ethyl (S)-lactate using pig liver esterase. This research is significant for understanding the enantioselective synthesis of compounds related to 2-acetylsulfanyl-2-methylpropionic acid ethyl ester (Hof & Kellogg, 1995).

properties

IUPAC Name

ethyl 2-acetylsulfanyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3S/c1-5-11-7(10)8(3,4)12-6(2)9/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIAHXSWNHKUNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylsulfanyl-2-methylpropionic acid ethyl ester

CAS RN

1151713-51-7
Record name ETHYL 2-(ACETYLTHIO)-2-METHYLPROPANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl α-bromoisobutyrate (62 g, 0.32 mol) in DMF (500 mL) at room temperature is added potassium thioacetate (72 g, 0.63 mol). The reaction is stirred for 16 h and then concentrated under reduced pressure. The residue is diluted with a 2M aqueous HCl solution (500 mL) and extracted with ethyl acetate (3×500 mL). The organic fractions are combined, washed with brine (300 mL), dried over MgSO4, filtered and concentrated under reduced pressure. Purification by chromatography on silica eluting with heptanes/DCM provides 44 g of 2-acetylsulfanyl-2-methyl-propionic acid ethyl ester. Yield: 73%; m/z 191 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.18-1.30 (3H, m), 1.57 (6H, s), 2.27 (3H, s), 4.19 (2H, q, J=7.16 Hz)
Quantity
62 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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